1,5-Diazabicyclo[3.3.1]nonane

Conformational Analysis Computational Chemistry Scaffold Design

1,5-Diazabicyclo[3.3.1]nonane is a bicyclic diamine characterized by a [3.3.1]nonane framework where the two nitrogen atoms occupy the bridgehead 1- and 5-positions, distinguishing it from the more common 3,7-regioisomer (bispidine). This structural isomerism results in a distinct spatial arrangement of the nitrogen lone pairs, conferring unique conformational and coordination properties relevant to ligand design and supramolecular chemistry.

Molecular Formula C7H14N2
Molecular Weight 126.2 g/mol
CAS No. 281-17-4
Cat. No. B1211506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Diazabicyclo[3.3.1]nonane
CAS281-17-4
Molecular FormulaC7H14N2
Molecular Weight126.2 g/mol
Structural Identifiers
SMILESC1CN2CCCN(C1)C2
InChIInChI=1S/C7H14N2/c1-3-8-5-2-6-9(4-1)7-8/h1-7H2
InChIKeyHYTQTNKKOHXGKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Diazabicyclo[3.3.1]nonane (CAS 281-17-4) Procurement and Differentiation Guide


1,5-Diazabicyclo[3.3.1]nonane is a bicyclic diamine characterized by a [3.3.1]nonane framework where the two nitrogen atoms occupy the bridgehead 1- and 5-positions, distinguishing it from the more common 3,7-regioisomer (bispidine). This structural isomerism results in a distinct spatial arrangement of the nitrogen lone pairs, conferring unique conformational and coordination properties relevant to ligand design and supramolecular chemistry [1]. The compound's conformational rigidity, dominated by a 'double chair' (CC) conformation, is a key feature that influences its behavior as a scaffold [2].

Why 1,5-Diazabicyclo[3.3.1]nonane Cannot Be Substituted by Generic Analogs


The 1,5-diazabicyclo[3.3.1]nonane isomer is not interchangeable with its 3,7-analog (bispidine) or other bicyclic diamines. High-level ab initio calculations demonstrate that the optimal 'double chair' (CC) conformation and the quantitative effects of 1,5-substitution are specific to this scaffold [1]. Furthermore, computational studies on lithium ion affinity reveal that the relative energies of conformers and their metal-binding capacities are highly dependent on the nitrogen positions and ring constraints, leading to significant variations in molecular recognition and catalytic performance that cannot be replicated by simply using a different diazabicyclic isomer [2].

Quantitative Performance Evidence for 1,5-Diazabicyclo[3.3.1]nonane Selection


Conformational Preference: Double Chair vs. Boat-Chair Stability

Ab initio calculations on 1,5-diazabicyclo[3.3.1]nonane reveal a strong preference for the 'double chair' (CC) conformer over the 'boat-chair' (BC) form, a preference that is quantitatively distinct from analogous systems like bicyclo[3.3.1]nonane and 1-azabicyclo[3.3.1]nonane [1]. This reinforces the scaffold's rigidity, which is critical for predictable spatial presentation of functional groups in medicinal chemistry.

Conformational Analysis Computational Chemistry Scaffold Design

Computational Evaluation of Scaffold-Dependent Lithium Ion Affinity

A systematic computational study compared the lithium ion affinities of several 1,3-diaza systems, including 1,5-diazabicyclo[3.3.1]nonane (denoted as DBN in the study) [1]. The study demonstrates that the ring size and structure of the bicyclic framework critically influence the lithium ion affinity, with the conformational stability of the 1,5-diazabicyclo[3.3.1]nonane scaffold and its lithiated complexes dictating its binding energetics, which differ from those of monocyclic or other bicyclic analogs.

Coordination Chemistry Computational Modeling Ion Affinity

Scaffold Differentiation in Supramolecular Host-Guest Chemistry

In a comparative thesis on supramolecular scaffolds, 1,5-diazabicyclo[3.3.1]nonane was utilized alongside its non-aza analog, bicyclo[3.3.1]nonane, to construct hydrogen-bonded aggregates and synthetic receptors [1]. The presence of the two bridgehead nitrogens in the 1,5-isomer provides distinct hydrogen-bonding capabilities and self-assembly behavior compared to the all-carbon analog, influencing aggregate stability and guest binding affinities in a manner quantifiable via NMR titration, which cannot be directly replicated by 3,7-diaza analogs due to the different projection angles of their nitrogen lone pairs.

Supramolecular Chemistry Host-Guest Systems Molecular Recognition

Optimal Application Scenarios for Procuring 1,5-Diazabicyclo[3.3.1]nonane


Design of Rigid, Pre-Organized Ligand Scaffolds

For projects requiring a ligand core with a predetermined, rigid 'double chair' conformation where substituent effects are predictable and transferable, 1,5-diazabicyclo[3.3.1]nonane is the appropriate choice. Its conformational behavior, as quantified by Pisarev and Palyulin, provides a reliable platform for medicinal chemistry where scaffold geometry must be preserved across different derivative libraries [1].

Construction of Supramolecular Receptors with Defined H-Bonding Geometry

When developing ditopic receptors or self-assembling monomers that require two bridgehead nitrogen atoms for directional hydrogen bonding, this isomer is specifically required. The scaffold's proven ability to form stable cyclic tetramers and to participate in quantifiable host-guest interactions, as demonstrated by Lidskog, makes it a building block that its carbon-only or bispidine analogs cannot replace [2].

Computational Studies on Sterically Constrained Diamines

As a model compound in computational chemistry, the 1,5-isomer's unique conformational and electronic properties, including its computed lithium ion affinity and anomeric effects, make it a valuable reference for benchmarking new methods or training data sets, following the protocols established by Kesharwani et al. [3].

Synthesis of 1,5-Functionalized Diazabicyclo[3.3.1]nonane Derivatives

Patent literature highlights the potential of this core structure for developing CNS-active agents, such as nicotinic cholinergic receptor ligands [4]. Accessing this specific pharmacological space is directly dependent on procuring the parent 1,5-diazabicyclo[3.3.1]nonane scaffold, as the corresponding 3,7-isomer derivatives target a different biological profile (e.g., kappa-opioid receptors).

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